Phthalazin-6-amine

Descripción general

Descripción

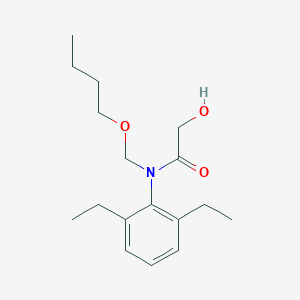

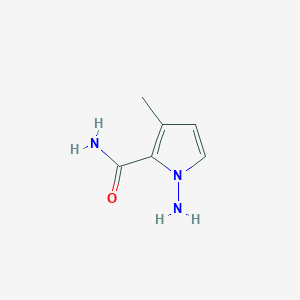

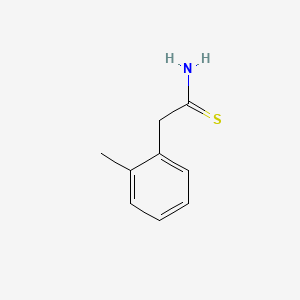

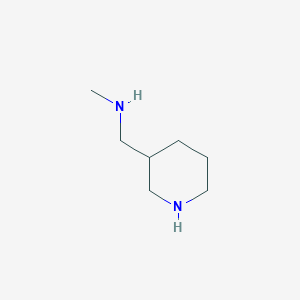

Phthalazin-6-amine is a heterocyclic organic compound that has been the focus of research in various fields due to its unique properties. It is a six-membered ring containing two nitrogen atoms, which makes it an important building block for the synthesis of various organic compounds. Phthalazin-6-amine has been used in the development of pharmaceuticals, agrochemicals, and materials science. In

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

Phthalazine and phthalazinone derivatives, including Phthalazin-6-amine, have been found to have significant biological activities and pharmacological properties, particularly as antimicrobial agents .

Methods of Application

A benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2(1H)-yl acetohydrazide are utilized as precursors to construct a novel series of phthalazinones bearing various valuable functional groups .

Results or Outcomes

The newly synthesized phthalazines were screened against different microbial strains, namely, Gram-negative and Gram-positive bacteria. The results were compared with Amoxicillin, a standard drug .

Synthesis of Nitrogen-Containing Heterocycles

Specific Scientific Field

Organic Chemistry

Application Summary

Phthalazin-6-amine is used in the synthesis of novel nitrogen-containing heterocycles and their metal complexes .

Methods of Application

Two series of compounds incorporating a phthalazine ring at the position C2 of 4,5-dihydro-1H-imidazole were prepared. The starting phthalazine in the reaction with 2-chloroimidazoline gives rise to the formation of pseudobase III .

Results or Outcomes

The reactions of compound IV with a variety of acyl and sulfonyl chlorides lead to the formation of benzamides (V) and benzenesulfonamides (VI). Moreover, compounds V and VI can be transformed into corresponding 2- (4,5-dihydro-1H-imidazol-2-yl)phthalazin-1 (2H)-one derivatives VII and VIII .

Anticancer Agent

Application Summary

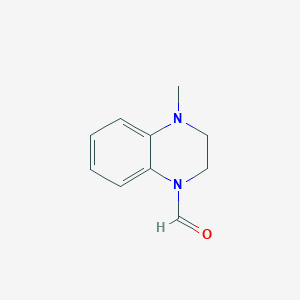

Phthalazin-6-amine, also known as Vatalanib, has been shown to serve as an anticancer agent .

Methods of Application

Phthalazin-6-amine is used in the synthesis of various compounds with highly interesting clinical applications and pharmacological properties .

Results or Outcomes

Phthalazin-6-amine has been shown to have potential anticancer properties .

Cytotoxic and Anti-bacterial Agents

Application Summary

Phthalazinedione-based derivatives, including Phthalazin-6-amine, have been synthesized and found to have promising cytotoxic and anti-bacterial properties .

Methods of Application

A series of phthalazinones bearing various functional groups were constructed using a benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2(1H)-yl acetohydrazide as precursors .

Results or Outcomes

The derivatives were subjected to cytotoxicity against HCT-116 and MDA-MB-231 cells and anti-bacterial studies. Compounds 7c and 8b with the phenyl phthalazinone moieties had promising cytotoxicity against the HCT-116 cells with IC50 values of 1.36 and 2.34 μM, respectively .

Antimicrobial Agents

Application Summary

Phthalazine and phthalazinone derivatives are important due to their significant biological activities and pharmacological properties, particularly as antimicrobial agents .

Methods of Application

A novel series of phthalazinones bearing various valuable functional groups were constructed using a benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2(1H)-yl acetohydrazide as precursors .

Results or Outcomes

The newly synthesized phthalazines were screened against different microbial strains, namely, Gram-negative and Gram-positive bacteria, utilizing Amoxicillin as a standard drug .

Synthesis of Bioactive Heterocycles

Application Summary

Phthalazine (2,3-diaza-naphthalene) and dihydrophthalazine derivatives, including Phthalazin-6-amine, are important bioactive heterocycles with a wide range of applications in the pharmaceutical and agrochemical fields .

Results or Outcomes

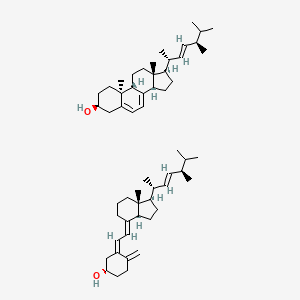

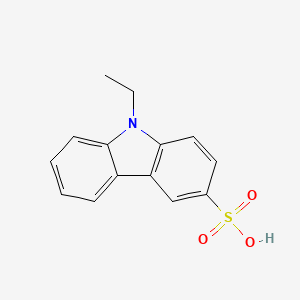

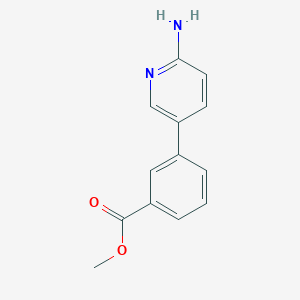

Phthalazin-6-amine is a core chemical motif in many commercially available drugs such as Azelastin (antihistamine), Vatalanib (vascular endothelial growth factor receptor (VEGFR) inhibitor), and Hydralazine (antihypertensive agent) .

Propiedades

IUPAC Name |

phthalazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYNXNMVQFNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620295 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalazin-6-amine | |

CAS RN |

346419-79-2 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethyl)phenyl]thiazole-2-thiol](/img/structure/B1612183.png)